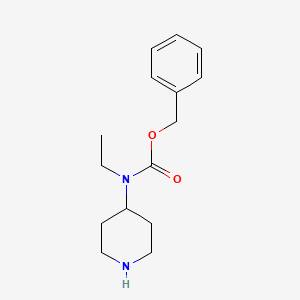

Benzyl ethyl(piperidin-4-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-ethyl-N-piperidin-4-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-17(14-8-10-16-11-9-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACQTFOLDNTZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNCC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for Benzyl Ethyl Piperidin 4 Yl Carbamate

Retrosynthetic Analysis of the Benzyl (B1604629) Ethyl(piperidin-4-yl)carbamate Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For Benzyl ethyl(piperidin-4-yl)carbamate, this process reveals several logical pathways for its synthesis.

Identification of Key Disconnections and Precursors

The primary disconnection strategy for Benzyl ethyl(piperidin-4-yl)carbamate involves cleaving the bonds forming the carbamate (B1207046) moiety. The most logical disconnection is at the carbamate's carbonyl-nitrogen bond (C-N bond).

Disconnection I (C-N Bond): This disconnection is the most conventional approach for carbamate synthesis. It simplifies the target molecule into two key precursors: N-ethyl-piperidin-4-amine (1) and a benzyl-containing carbonyl source, most commonly benzyl chloroformate (2) . This approach is highly reliable due to the well-established reactivity of secondary amines with chloroformates. wikipedia.orgguidechem.comcommonorganicchemistry.com

Disconnection II (N-Alkyl Bonds): Alternatively, one could disconnect the N-ethyl or N-piperidine bond. Disconnecting the N-ethyl bond would lead to benzyl (piperidin-4-yl)carbamate and an ethylating agent. While feasible, this may lead to selectivity issues and over-alkylation.

Based on these disconnections, the most strategically sound precursors are identified as:

N-ethyl-piperidin-4-amine (1): This secondary amine is the core building block containing the piperidine (B6355638) ring and the ethyl substituent.

Benzyl chloroformate (2): A widely used reagent for introducing the benzyloxycarbonyl (Cbz or Z) group. wikipedia.orgontosight.ai

N-Boc-4-piperidone (3): A common, commercially available starting material for the synthesis of 4-substituted piperidines. researchgate.netdtic.mil

Ethylamine: The source of the N-ethyl group.

Figure 1: Retrosynthetic analysis of Benzyl ethyl(piperidin-4-yl)carbamate, highlighting the key C-N disconnection and the identification of primary precursors.

Development of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, several multi-step protocols can be devised. The focus lies on optimizing reaction conditions for efficiency and exploring stereoselective methods for producing chiral analogs.

Optimization of Reaction Conditions for Carbamate Formation

The final step in the proposed synthesis is the formation of the carbamate linkage. The reaction between the secondary amine, N-ethyl-piperidin-4-amine (1) , and benzyl chloroformate (2) is typically performed in the presence of a base to neutralize the HCl byproduct. guidechem.comcdnsciencepub.com The choice of base, solvent, and temperature is critical for maximizing yield and minimizing side reactions.

Common conditions include using a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. guidechem.com Inorganic bases like sodium or potassium carbonate in a biphasic system can also be effective. wikipedia.org

| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Triethylamine (TEA) | Dichloromethane (DCM) | 0 to 25 | 85-95 | guidechem.com |

| Na2CO3 | Water/Toluene | 0 to 25 | 80-90 | wikipedia.org |

| Pyridine (B92270) | Dichloromethane (DCM) | 0 | 80-90 | guidechem.com |

| Diisopropylethylamine (DIPEA) | Acetonitrile (B52724) (ACN) | 25 | >90 | wikipedia.org |

Stereoselective Synthesis of Chiral Analogues of Piperidinyl Carbamates

The parent molecule, Benzyl ethyl(piperidin-4-yl)carbamate, is achiral. However, the introduction of substituents on the piperidine ring (e.g., at the 2-, 3-, 5-, or 6-positions) can create one or more stereocenters. The synthesis of enantiomerically pure or enriched analogues is of significant interest in medicinal chemistry.

Several strategies can be employed to achieve stereocontrol:

Asymmetric Hydrogenation: The reduction of substituted pyridine precursors using chiral catalysts (e.g., Rhodium or Iridium complexes with chiral ligands) can yield enantiomerically enriched piperidines. nih.govacs.org

Chiral Pool Synthesis: Starting from enantiopure building blocks, such as amino acids or carbohydrates, allows for the construction of the piperidine ring with predefined stereochemistry.

Organocatalysis: Enantioselective intramolecular reactions, like the aza-Michael reaction, can be used to form the piperidine ring with high stereocontrol. rsc.org

Double Reductive Amination: The cyclization of 1,5-dicarbonyl compounds with a primary amine using a stereocontrolling element can produce highly substituted piperidines as single diastereomers. rsc.orgchim.it

For example, a chiral 3-substituted piperidine precursor could be synthesized via a Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, which can then be carried forward to the final chiral carbamate product. acs.org

Multi-Step Synthesis Protocols for Benzyl Ethyl(piperidin-4-yl)carbamate

A robust and scalable multi-step synthesis can be designed starting from commercially available N-Boc-4-piperidone (3) . researchgate.netdtic.mil

Step 1: Reductive Amination The first step involves the formation of the N-ethyl-piperidin-4-amine core. This is efficiently achieved through a direct reductive amination of N-Boc-4-piperidone (3) with ethylamine. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reducing agent of choice for this transformation, effectively reducing the intermediate iminium ion in situ. dtic.milnih.govnih.gov

Step 2: N-Boc Deprotection The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen of intermediate (4) is subsequently removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol (B129727) are standard conditions that provide the secondary amine salt (5) cleanly and in high yield. dtic.mil

Step 3: Carbamate Formation The final step is the acylation of the deprotected intermediate (5) . The amine salt is first neutralized, and the resulting free amine (1) is reacted with benzyl chloroformate (2) in the presence of a suitable base, as described in section 2.2.1, to yield the final product, Benzyl ethyl(piperidin-4-yl)carbamate (6) .

Scheme 1: A plausible multi-step synthesis protocol for Benzyl ethyl(piperidin-4-yl)carbamate.

| Step | Reaction | Reagents & Conditions | Typical Yield (%) |

|---|---|---|---|

| 1 | Reductive Amination | Ethylamine, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE), rt, 12h | 80-90 |

| 2 | Boc Deprotection | 4M HCl in Dioxane, rt, 2h | >95 |

| 3 | Carbamate Formation | Benzyl chloroformate, Triethylamine (TEA), Dichloromethane (DCM), 0°C to rt, 1h | 85-95 |

Exploration of Catalytic Methods in Synthesis

While the use of chloroformates is effective, they are derived from the highly toxic phosgene. wikipedia.orgontosight.ai Modern synthetic chemistry seeks greener and safer alternatives, often through the use of catalytic methods.

Carbon Dioxide as a C1 Feedstock: A particularly attractive green alternative is the use of carbon dioxide (CO₂) as the carbonyl source. researchgate.net The synthesis of carbamates from amines, CO₂, and an alcohol can be achieved using various catalytic systems. psu.edu One approach involves a three-component coupling of the secondary amine (1) , CO₂, and benzyl halide, promoted by a base such as cesium carbonate. organic-chemistry.org Another method utilizes a catalyst to facilitate the reaction between the amine, CO₂, and benzyl alcohol directly.

Mitsunobu-based Protocol: A mild and efficient protocol for carbamate synthesis involves the reaction of secondary amines with CO₂ in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a carbamic acid intermediate. acs.org This intermediate can then react with an alcohol activated by Mitsunobu reagents (e.g., triphenylphosphine (B44618) and diethyl azodicarboxylate) to form the desired carbamate in good to excellent yields. acs.org

Transcarbamoylation: Catalytic transcarbamoylation offers another phosgene-free route. In this method, a readily available carbamate, such as N-phenyl carbamate or even urea (B33335), acts as the carbamoyl (B1232498) donor. rsc.org The reaction with the target amine and alcohol is promoted by a catalyst, often based on metals like tin or zirconium, to yield the desired product.

| Method | Key Reagents | Catalyst/Promoter | Advantages | Reference |

|---|---|---|---|---|

| Three-Component Coupling | Amine, CO₂, Benzyl Halide | Cesium Carbonate | Mild conditions, avoids overalkylation | organic-chemistry.org |

| Mitsunobu Protocol | Amine, CO₂, Benzyl Alcohol, PPh₃, DEAD | DBU | Mild, chemoselective, high efficiency | acs.org |

| Direct Carboxylation | Amine, CO₂, Benzyl Alcohol | Basic catalysts (e.g., Cs₂CO₃) | Halogen-free, uses inexpensive reagents | researchgate.netpsu.edu |

| Transcarbamoylation | Amine, Benzyl Alcohol, Urea | TiO₂–Cr₂O₃/SiO₂ | Phosgene-free, uses urea as carbonyl source | rsc.org |

Application of Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.net A potential strategy for the synthesis of the target molecule could involve the palladium-catalyzed N-alkylation of a suitable piperidine precursor with a benzyl halide. Palladium catalysts are known to be highly effective for N-alkylation reactions, often operating under mild conditions with high selectivity. This approach would offer an alternative to traditional reductive amination methods.

Another relevant palladium-catalyzed transformation is the synthesis of carbamates. Research has demonstrated the efficient synthesis of N-aryl carbamates through the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgnih.govmit.edu Although the target molecule is an N-alkyl carbamate, the underlying principles of forming the carbamate moiety via a palladium-catalyzed process could be adapted. A hypothetical pathway could involve the in-situ formation of an isocyanate intermediate from a piperidine derivative, which is then trapped by ethanol (B145695) to yield the ethyl carbamate.

The choice of ligand is critical in palladium-catalyzed reactions, influencing catalyst stability, activity, and selectivity. nih.gov For N-alkylation and carbamate formation reactions, a variety of phosphine-based ligands have been shown to be effective.

Table 1: Potential Palladium-Catalyzed Reactions for the Synthesis of Benzyl ethyl(piperidin-4-yl)carbamate Precursors

| Reaction Type | Catalyst/Ligand System (Example) | Reactants | Potential Product |

| N-Alkylation | Pd₂(dba)₃ / BINAP | 4-Aminopiperidine (B84694) derivative + Benzyl bromide | N-Benzyl-4-aminopiperidine derivative |

| Carbamate Synthesis | Pd(OAc)₂ / SPhos | Piperidine derivative + CO + Ethanol | Ethyl piperidine-4-carboxylate derivative |

This table presents hypothetical reaction pathways based on established palladium-catalyzed methodologies.

Enzymatic Synthesis Approaches for Piperidine Carbamates (if applicable)

The application of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions, which aligns with the principles of green chemistry. While specific enzymatic methods for the direct synthesis of Benzyl ethyl(piperidin-4-yl)carbamate are not prominently described in the current literature, the potential for enzymatic approaches in the synthesis of piperidine carbamates is noteworthy.

Enzymes, particularly lipases, have been widely used for the synthesis of esters and amides. Their application in carbamate synthesis is also an area of active research. Lipases can catalyze the aminolysis of carbonates or the reaction of amines with activated carbonyl compounds to form carbamates. This approach could potentially be applied to the carbamoylation of a 4-aminopiperidine precursor.

One of the key advantages of enzymatic synthesis is the potential for high enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals. If a chiral center were present in the piperidine ring, an enzymatic approach could be invaluable for obtaining the desired stereoisomer.

While the direct enzymatic synthesis of the target molecule remains an area for future research, the established utility of enzymes in C-N bond formation and acylation reactions suggests that a biocatalytic route is a feasible and desirable alternative to traditional chemical methods.

Green Chemistry Principles and Sustainable Synthesis of Benzyl Ethyl(piperidin-4-yl)carbamate

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of Benzyl ethyl(piperidin-4-yl)carbamate can be evaluated and optimized through the lens of these principles.

The choice of solvents is another critical factor. Many organic reactions are carried out in volatile and often toxic organic solvents. The development of synthetic methods that use greener solvents, such as water, ethanol, or even solvent-free conditions, would significantly improve the environmental profile of the synthesis. Recent advancements in piperidine synthesis have focused on reducing the reliance on hazardous reagents and solvents. researchgate.net

Catalysis is a fundamental pillar of green chemistry. The use of catalytic amounts of reagents, such as transition metals or enzymes, is preferable to stoichiometric reagents as it reduces waste. Furthermore, the development of recyclable catalysts would further enhance the sustainability of the process.

Table 2: Application of Green Chemistry Principles to the Synthesis of Benzyl ethyl(piperidin-4-yl)carbamate

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Prevention | Designing a synthesis with fewer steps and higher yields. | Reduced waste generation. |

| Atom Economy | Utilizing reactions like catalytic additions and cycloadditions. | Maximized incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. | Improved safety for chemists and reduced environmental impact. |

| Safer Solvents and Auxiliaries | Using water, ethanol, or performing reactions under solvent-free conditions. | Reduced pollution and health hazards. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and reduced costs. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the piperidine core. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Avoiding the use of protecting groups. | Fewer synthetic steps and less waste. |

| Catalysis | Employing transition metal or enzyme catalysts. | Increased reaction efficiency and reduced waste. |

Scalability Considerations for Research and Pilot-Scale Synthesis

The transition of a synthetic route from the research laboratory to a pilot plant and ultimately to industrial-scale production presents a unique set of challenges. A scalable process must be robust, safe, cost-effective, and environmentally acceptable.

For the synthesis of piperidin-4-yl-carbamates, a key consideration is the availability and cost of the starting materials. An efficient and scalable process has been developed for the synthesis of methyl piperidin-4-yl-carbamate, a closely related analog of the target molecule. This process utilizes readily available and economically viable raw materials. researchgate.net

The reaction conditions are also a critical factor for scalability. Reactions that require cryogenic temperatures, high pressures, or highly dilute conditions are often difficult and expensive to implement on a large scale. The reported scalable synthesis of methyl piperidin-4-yl-carbamate proceeds under moderate conditions, making it more amenable to pilot-plant operations. researchgate.net

Process safety is paramount in a manufacturing environment. A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is necessary to ensure safe operation. The use of flammable solvents, pyrophoric reagents, or the generation of gaseous byproducts must be carefully managed.

Finally, the isolation and purification of the final product must be efficient and scalable. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product in a single step and avoids the use of large volumes of solvents required for chromatography. The development of a stable, crystalline salt of the final product can greatly facilitate its isolation and handling. researchgate.net

Table 3: Key Parameters for Scalable Synthesis of Piperidin-4-yl-Carbamate Derivatives

| Parameter | Research Scale Consideration | Pilot/Industrial Scale Consideration |

| Starting Materials | Availability from common suppliers. | Cost, purity, and long-term availability from multiple suppliers. |

| Reaction Conditions | Wide range of temperatures and pressures may be explored. | Preference for ambient or moderately elevated temperatures and pressures. |

| Reagent Stoichiometry | Excess reagents may be used to drive reactions to completion. | Near-stoichiometric amounts are preferred to minimize cost and waste. |

| Solvent Usage | Chromatography is a common purification method. | Crystallization is preferred. Solvent recycling should be considered. |

| Cycle Time | Longer reaction times may be acceptable. | Shorter reaction times are crucial for plant throughput. |

| Process Safety | Small-scale reactions pose lower risks. | A comprehensive safety assessment is required. |

| Product Isolation | Chromatography is often used. | Crystallization, filtration, and drying are the primary methods. |

Derivatization and Structural Modification Strategies of Benzyl Ethyl Piperidin 4 Yl Carbamate

Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring is a common motif in pharmaceuticals, and its functionalization is a key strategy for modulating physicochemical properties and biological activity. For benzyl (B1604629) ethyl(piperidin-4-yl)carbamate, the secondary amine within the piperidine ring and the carbon atoms of the ring itself are primary sites for modification.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring is a nucleophilic center and can readily undergo N-alkylation and N-acylation reactions to introduce a wide variety of substituents.

N-Alkylation: This can be achieved through several synthetic routes. One common method is the reaction with alkyl halides in the presence of a base to prevent the formation of the corresponding ammonium (B1175870) salt. For instance, alkylation with substituted benzyl bromides can be carried out using potassium carbonate in a suitable solvent. nih.gov Another effective method is reductive amination, which involves the reaction of the piperidine nitrogen with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). nih.gov This reaction is particularly useful for introducing a wide range of alkyl and arylmethyl groups.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. These reactions are typically straightforward and high-yielding. The introduction of an acyl group can influence the molecule's polarity, hydrogen bonding capacity, and conformational flexibility.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl derivative |

| Reductive Amination | Benzaldehyde, Na(OAc)₃BH | N-Benzyl derivative |

| N-Acylation | Acetyl chloride, Et₃N | N-Acetyl derivative |

Substituent Introduction at C-4 and other Ring Positions

The carbon skeleton of the piperidine ring, particularly the C-4 position, offers further opportunities for derivatization.

Modifications at C-4: The C-4 position, being adjacent to the carbamate (B1207046) group, is a strategic site for introducing substituents that can interact with biological targets. One approach involves starting from a precursor like 1-benzyl-4-piperidone. Knoevenagel condensation of this piperidone with active methylene (B1212753) compounds, such as malononitrile, can yield 4-substituted N-benzyl-piperidines. researchgate.netresearchgate.net Another advanced strategy involves the addition of organometallic reagents to a C-4 ester group. For example, the addition of aryl lithium anions to a 1-benzyl 4-ethyl piperidine-1,4-dicarboxylate precursor can introduce bisarylcarbinol moieties at the C-4 position. nih.gov Such modifications can significantly increase the steric bulk and introduce new points of interaction. nih.gov

| Precursor | Reagent | Type of C-4 Substituent |

| 1-Benzyl-4-piperidone | Malononitrile | Dicyanomethylene |

| 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | Aryl lithium | Bisarylcarbinol |

Modifications of the Benzyl Moiety

The benzyl group of the carbamate serves as a key structural component that can be modified to explore interactions with aromatic binding pockets in biological targets.

Aromatic Substitutions and Functional Group Transformations

The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. wikipedia.orguomustansiriyah.edu.iqmasterorganicchemistry.com Depending on the reaction conditions and catalysts, various substituents such as halogens (e.g., -Cl, -Br), nitro groups (-NO₂), and sulfonic acid groups (-SO₃H) can be introduced onto the ring. wikipedia.orguomustansiriyah.edu.iq The position of substitution (ortho, meta, or para) is influenced by the directing effects of the existing carbamate chain.

Furthermore, the benzylic position (the CH₂ group) can be functionalized. For instance, benzylic C-H bonds can be brominated under specific conditions, and oxidation can convert the benzylic methylene group into a carbonyl. wikipedia.org

| Reaction Type | Reagent Example | Functional Group Introduced |

| Aromatic Halogenation | Br₂, FeBr₃ | -Br |

| Aromatic Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Benzylic Oxidation | CrO₃-dmpyz | Carbonyl (C=O) |

Analogues with Different Aromatic Systems

Replacing the benzyl group with other aromatic or heteroaromatic systems is a common strategy to significantly alter the electronic and steric properties of the molecule. For instance, the benzyl group can be replaced with substituted phenyl rings, naphthyl groups, or heterocyclic rings like indole. nih.govgoogle.com The synthesis of such analogues typically involves reacting the corresponding alcohol (e.g., a substituted phenol (B47542) or an indolyl-alkanol) with a suitable chloroformate, followed by reaction with the piperidin-4-yl amine core, or by direct carbamoylation of the piperidine derivative with an appropriate aryl chloroformate. nih.gov

| Aromatic System | Example |

| Substituted Phenyl | 4-Chlorobenzyl |

| Naphthyl | 2-Naphthylmethyl |

| Indolyl | Indol-3-ylethyl |

Alterations at the Carbamate Linkage and Ethyl Group

The carbamate linkage itself, as well as the ethyl group on the carbamate nitrogen, can be modified to create analogues with different chemical properties and potential biological activities.

The carbamate group can be converted into related functional groups such as ureas and thiocarbamates. nih.gov A one-pot synthesis can be achieved from carbamate-protected amines, where an in-situ generated isocyanate reacts with amines or thiols to afford the corresponding ureas or thiocarbamates. nih.govresearchgate.net For example, treating a benzyl carbamate with an amine in dimethyl sulfoxide (B87167) can yield the corresponding urea (B33335) derivative. google.com

Transcarbamation reactions offer a route to modify the ethyl group. This can involve reacting the parent carbamate with a different alcohol in the presence of a catalyst, leading to the exchange of the alkoxy group. researchgate.net Additionally, the ethyl group can be replaced with other alkyl or aryl groups during the initial synthesis by using the corresponding N-substituted piperidin-4-amine.

| Original Group | Modified Group | Method |

| Carbamate (-NHCOO-) | Urea (-NHCONH-) | Reaction with an amine |

| Carbamate (-NHCOO-) | Thiocarbamate (-NHCSO-) | Reaction with a thiol |

| Ethyl group (-CH₂CH₃) | Other alkyl/aryl groups | Transcarbamation or de novo synthesis |

Variation of the Alkyl Ester Component

The ethyl ester portion of the carbamate in benzyl ethyl(piperidin-4-yl)carbamate is a prime target for modification to modulate properties such as solubility, metabolic stability, and target engagement. The synthesis of such carbamates typically involves the reaction of an amine with a suitable chloroformate or the activation of an alcohol followed by reaction with an amine. acs.org By substituting ethyl chloroformate with other alkyl or aryl chloroformates, a diverse range of ester analogs can be readily synthesized.

The general synthetic route involves reacting 1-benzylpiperidine-4-amine with a selected chloroformate in the presence of a base. This straightforward nucleophilic acyl substitution allows for the introduction of a wide variety of ester functionalities. For instance, the use of methyl chloroformate yields the corresponding methyl carbamate, a compound for which efficient and scalable synthetic processes have been developed. researchgate.net Similarly, employing isobutyl chloroformate would lead to the isobutyl carbamate analog.

Research into related piperidine carbamates has demonstrated the feasibility of incorporating a range of alkyl groups. These modifications can significantly impact the compound's physicochemical properties. The table below illustrates potential variations of the alkyl ester component and the corresponding chloroformate reagent required for synthesis.

| Alkyl Group (R) | Corresponding Carbamate Name | Required Chloroformate |

| Methyl | Benzyl methyl(piperidin-4-yl)carbamate | Methyl chloroformate |

| Isopropyl | Benzyl isopropyl(piperidin-4-yl)carbamate | Isopropyl chloroformate |

| Isobutyl | Benzyl isobutyl(piperidin-4-yl)carbamate | Isobutyl chloroformate |

| tert-Butyl | Benzyl tert-butyl(piperidin-4-yl)carbamate | Di-tert-butyl dicarbonate |

| Phenyl | Benzyl phenyl(piperidin-4-yl)carbamate | Phenyl chloroformate |

This interactive table showcases examples of how the alkyl ester component of the parent compound can be varied.

The choice of the ester group can influence the molecule's conformation and its ability to act as a hydrogen bond acceptor. Furthermore, bulkier alkyl groups may introduce steric hindrance that could affect binding to a biological target or alter the rate of enzymatic hydrolysis.

Replacement of the Carbamate Linkage (e.g., with Amides, Ureas)

Conversion to Ureas:

A direct and efficient method for converting carbamates to ureas involves the use of aluminum amides. organic-chemistry.orgresearchgate.net This transformation can be achieved by reacting a carbamate, such as a benzyl or methyl carbamate, with a primary or secondary amine in the presence of trimethylaluminum (B3029685). organic-chemistry.org This method is advantageous as it avoids the need for hazardous isocyanate intermediates. researchgate.net For instance, treating benzyl ethyl(piperidin-4-yl)carbamate with an amine like piperidine and trimethylaluminum would yield the corresponding N,N'-disubstituted urea derivative. organic-chemistry.org A notable aspect of this chemistry is the observed reactivity trend, where methyl and benzyl carbamates can be selectively reacted in the presence of more sterically hindered carbamates like t-butyl carbamates (Boc groups). researchgate.net

The reaction scheme can be generalized as follows: Carbamate + Amine (R¹R²NH) + Al(CH₃)₃ → Urea

The table below provides examples of urea derivatives that could be synthesized from a carbamate precursor.

| Reactant Amine | Resulting Linkage |

| Ammonia (B1221849) (NH₃) | Urea (-NH-CO-NH₂) |

| Methylamine (CH₃NH₂) | N-Methyl Urea (-NH-CO-NHCH₃) |

| Piperidine | N-Piperidinyl Urea |

| Aniline (C₆H₅NH₂) | N-Phenyl Urea (-NH-CO-NHC₆H₅) |

This table illustrates potential urea-based replacements for the original carbamate linkage.

Conversion to Amides:

The synthesis of amide analogs would typically involve a different synthetic precursor rather than a direct conversion from the carbamate. An amide linkage could be formed by coupling 1-benzylpiperidin-4-amine with a carboxylic acid or its activated derivative (e.g., an acyl chloride). For example, reaction with propionyl chloride would yield N-(1-benzylpiperidin-4-yl)propanamide, an analog seen in the synthesis of related pharmacologically active molecules. google.com This modification replaces the carbamate's ester oxygen with a carbon or nitrogen atom, fundamentally altering the electronic and steric properties of the linker.

Combinatorial Chemistry and Library Synthesis Approaches for Benzyl Ethyl(piperidin-4-yl)carbamate Derivatives

The core structure of benzyl ethyl(piperidin-4-yl)carbamate is well-suited for combinatorial chemistry and library synthesis, enabling the rapid generation of a large number of derivatives for high-throughput screening. The synthetic tractability of the carbamate and other potential linkages allows for systematic variation at multiple points of the molecule.

Solid-phase synthesis is a powerful technique for library generation. acs.org For example, a piperidine-4-amine core could be attached to a resin, followed by reaction with a diverse set of chloroformates or activated carboxylic acids to generate libraries with variations in the side chain. Subsequently, the benzyl group on the piperidine nitrogen could be removed and replaced with a wide array of substituents through reductive amination or other N-alkylation strategies.

Methods for carbamate synthesis using activated mixed carbonates are also amenable to library generation. nih.gov Reagents like di(2-pyridyl) carbonate (DPC) can be used to create activated carbonates from various alcohols, which can then be reacted with the piperidine amine core to produce a library of carbamate esters. acs.org This approach is convenient for generating large libraries for the rapid screening of bioactive molecules. acs.orgnih.gov

A potential combinatorial library could be designed by varying three key positions:

The Piperidine Nitrogen (R¹): The N-benzyl group can be replaced by a multitude of other alkyl or aryl groups.

The Carbamate Ester (R²): The ethyl group can be substituted with various alkyl, cycloalkyl, or aryl moieties as described in section 3.3.1.

The Linker (X): The carbamate group itself can be replaced by urea or amide linkages as discussed in section 3.3.2.

This multi-component variation allows for the exploration of a vast chemical space around the parent scaffold, maximizing the chances of identifying compounds with desired biological activities. The amenability of the core structure to such derivatization makes it a valuable template in modern drug discovery efforts. mdpi.com

Mechanistic Investigations of Reactions Involving Benzyl Ethyl Piperidin 4 Yl Carbamate

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis of Benzyl (B1604629) ethyl(piperidin-4-yl)carbamate logically proceeds through a nucleophilic substitution reaction. A highly plausible and scalable synthetic route involves the reaction of 1-benzylpiperidine-4-amine with ethyl chloroformate. This pathway is analogous to the synthesis of similar piperidin-4-yl-carbamates, where 1-benzylpiperidin-4-one is first converted to 1-benzylpiperidine-4-amine via reductive amination. researchgate.net

The core mechanism for the carbamate (B1207046) formation is a nucleophilic acyl substitution .

Nucleophilic Attack: The primary amine of 1-benzylpiperidine-4-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This step forms a transient tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

Deprotonation: A base, such as potassium hydroxide (B78521) or an added amine, deprotonates the positively charged nitrogen atom to yield the final neutral carbamate product, Benzyl ethyl(piperidin-4-yl)carbamate. researchgate.net

Common transformations for this compound would include cleavage of the protective groups. The N-benzyl group on the piperidine (B6355638) ring can be removed via catalytic hydrogenation (de-benzylation), a standard deprotection strategy. researchgate.net This transformation yields ethyl(piperidin-4-yl)carbamate. Additionally, the carbamate functional group itself can undergo hydrolysis under acidic or basic conditions, breaking down into ethyl alcohol, carbon dioxide, and the corresponding piperidine amine.

Identification and Characterization of Reaction Intermediates

In the proposed synthesis, several key intermediates are involved.

1-Benzylpiperidine-4-amine: This is the principal intermediate precursor. It is typically synthesized from 1-benzylpiperidin-4-one and ammonia (B1221849) through a Raney-Ni catalyzed reductive amination. researchgate.net Its formation is critical for the subsequent reaction with ethyl chloroformate. Characterization of this intermediate is confirmed using spectroscopic methods. For the related intermediate, 1-benzylpiperidine-4-amine, characterization data has been reported as a pale yellow oily liquid. researchgate.net

Tetrahedral Intermediate: During the nucleophilic acyl substitution, a transient, high-energy tetrahedral intermediate is formed. This species is characterized by a central carbon atom bonded to the piperidine nitrogen, an ethoxy group, an oxyanion, and a chlorine atom. Due to its instability, this intermediate is not isolated but is a cornerstone of the reaction mechanism. In kinetic studies of similar reactions involving piperidine, the formation or breakdown of such a tetrahedral intermediate is often the rate-determining step. maxapress.com

The table below summarizes the key intermediates and their roles.

| Intermediate Name | Role in Synthesis | Method of Characterization |

| 1-Benzylpiperidine-4-amine | Key precursor | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Tetrahedral Intermediate | Transient species in nucleophilic acyl substitution | Inferred from kinetic studies and computational modeling |

Kinetic and Thermodynamic Studies of Chemical Transformations

Specific kinetic and thermodynamic data for reactions involving Benzyl ethyl(piperidin-4-yl)carbamate are not readily found in published literature. However, the principles for studying its transformations can be outlined based on research on analogous systems.

Kinetic Studies: Kinetic analysis would focus on the rates of formation and transformation reactions. For the synthesis from 1-benzylpiperidine-4-amine and ethyl chloroformate, the reaction would likely exhibit second-order kinetics, being first-order with respect to each reactant. maxapress.com Studies on the fragmentation of related nitrobenzyl carbamates show that the rate of reaction is significantly influenced by electronic effects of substituents on the benzyl ring. rsc.org Electron-donating groups were found to accelerate the fragmentation of the corresponding hydroxylamine (B1172632) intermediates, a finding that could be relevant for understanding the stability and reactivity of Benzyl ethyl(piperidin-4-yl)carbamate derivatives. rsc.org A systematic study would involve varying temperature, solvent polarity, and catalyst concentration to determine the rate law and activation parameters (activation energy, Eₐ).

Thermodynamic Studies: Thermodynamic investigations would determine the spontaneity and position of equilibrium for reactions. Key parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) would be measured. For the synthesis reaction, one would expect a negative ΔG, indicating a spontaneous process under standard conditions. In studies of piperidine reacting with isatin (B1672199) derivatives, the reaction was found to be entropy-controlled, with a constant Gibbs free energy of activation (ΔG#) across different substituted reactants. maxapress.com Similar analyses for the synthesis or hydrolysis of Benzyl ethyl(piperidin-4-yl)carbamate would provide a comprehensive understanding of the energy profile of the reaction, which is crucial for optimizing reaction conditions to maximize yield and efficiency.

Computational Predictions of Reactivity and Reaction Pathways

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the behavior of Benzyl ethyl(piperidin-4-yl)carbamate. mdpi.com Studies on related carbamate and piperidine structures demonstrate the utility of these methods. mdpi.comresearchgate.net

Computational models can provide detailed insights into:

Molecular Geometry: Optimization calculations can predict the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.

Electronic Structure: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability. mdpi.com

Reactivity Sites: Molecular Electrostatic Potential (MEP) maps can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. researchgate.net

Reaction Pathways: DFT calculations can model the entire reaction coordinate for synthesis or transformation. This includes identifying transition states, calculating activation energy barriers, and confirming the feasibility of a proposed mechanism. For other carbamate syntheses, computational modeling has been used to propose multi-step reaction pathways and confirm their energetic favorability.

The table below details the types of predictions that can be made using computational methods for Benzyl ethyl(piperidin-4-yl)carbamate.

| Computational Method | Predicted Property | Significance |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Frontier Molecular Orbital (FMO) Theory | HOMO & LUMO energies, energy gap | Predicts chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifies nucleophilic and electrophilic sites for reactions. |

| Transition State (TS) Search | Activation energies (Eₐ), transition state structures | Elucidates reaction mechanisms and predicts reaction rates. |

| Vibrational Frequency Analysis | Theoretical IR/Raman spectra | Aids in the characterization and identification of the compound by comparing with experimental spectra. |

By applying these computational tools, researchers can gain a detailed mechanistic understanding and predict the reactivity of Benzyl ethyl(piperidin-4-yl)carbamate, guiding future experimental work.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

¹H NMR (Proton NMR): This technique would identify all unique proton environments in Benzyl (B1604629) ethyl(piperidin-4-yl)carbamate. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl and ethyl groups, and the methine and methylene protons of the piperidine (B6355638) ring. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would be critical for initial assignments.

¹³C NMR (Carbon-13 NMR): This experiment would reveal the number of unique carbon atoms. Key signals would include those for the carbonyl carbon of the carbamate (B1207046) group (typically in the 150-160 ppm range), the aromatic carbons of the benzyl group (120-140 ppm), and the aliphatic carbons of the piperidine and ethyl groups.

2D NMR Techniques: To confirm the connectivity of atoms, several 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbons. This would be used to map the proton-proton connectivities within the piperidine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, linking the benzyl and ethyl groups to the carbamate nitrogen and connecting the carbamate group to the piperidine ring.

Stereochemical Analysis by NMR (if applicable)

If the molecule were synthesized in a way that could produce different stereoisomers (e.g., if substituents on the piperidine ring created chiral centers), advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be used. These experiments identify protons that are close to each other in space, which helps in determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the unique elemental formula (e.g., C₁₅H₂₂N₂O₂ for the target compound), which serves as a powerful confirmation of the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In an MS/MS experiment, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is like a fingerprint for the molecule and provides definitive structural evidence. For Benzyl ethyl(piperidin-4-yl)carbamate, characteristic fragments would be expected from the loss of the benzyl group, the ethyl group, or cleavage of the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule. The IR spectrum of Benzyl ethyl(piperidin-4-yl)carbamate would be expected to show characteristic absorption bands:

C=O Stretch (Carbamate): A strong absorption band typically appearing in the region of 1700-1670 cm⁻¹.

C-N Stretch: Bands corresponding to the C-N bonds of the carbamate and the piperidine ring.

C-O Stretch: A distinct band for the ester-like C-O bond of the carbamate.

C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.

Aromatic C=C Bends: Characteristic absorptions in the 1600-1450 cm⁻¹ region.

Without access to actual experimental data from peer-reviewed studies, the creation of specific data tables and a detailed discussion of research findings for Benzyl ethyl(piperidin-4-yl)carbamate cannot be completed. The information presented describes the standard analytical workflow that would be necessary for the structural elucidation and purity assessment of this specific compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

For carbamate-containing compounds, X-ray crystallography can elucidate key structural features. For instance, in the crystal structure of a related compound, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the analysis revealed a planar core composed of the thiazole (B1198619) and carbamate moieties. mdpi.com The phenyl ring of the benzyloxycarbonyl (Cbz) group was inclined at a significant angle relative to this main plane. mdpi.com Such detailed conformational information is critical for understanding molecular interactions. The crystal packing is often dominated by hydrogen bonding, which can influence the physical properties of the solid material. mdpi.com

Hypothetical Crystallographic Data for Benzyl ethyl(piperidin-4-yl)carbamate:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250.6 |

| Z | 4 |

This table presents hypothetical data for illustrative purposes.

Chromatographic Methods for Purity Profiling and Separation

Chromatographic techniques are indispensable for assessing the purity of pharmaceutical compounds by separating them from any impurities, starting materials, or byproducts. bohrium.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a cornerstone of pharmaceutical analysis for purity determination and quantification. bohrium.com The development of a robust HPLC method is crucial for ensuring the quality of Benzyl ethyl(piperidin-4-yl)carbamate. Method development involves optimizing various parameters to achieve good separation, peak shape, and sensitivity. nih.gov

A reversed-phase HPLC method would likely be suitable for this compound. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

Key aspects of HPLC method development include:

Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds like carbamates. google.comresearchgate.net

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. google.comjetir.org The ratio of these components is adjusted to achieve optimal retention and separation.

Detection Wavelength: A UV detector is commonly used, and the detection wavelength is chosen based on the UV absorbance spectrum of the compound to ensure maximum sensitivity. google.com

Flow Rate and Column Temperature: These parameters are optimized to improve peak resolution and analysis time. google.com

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.01 M Phosphate Buffer (pH 7.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents illustrative HPLC conditions.

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), would be necessary to demonstrate that the analytical method is accurate, precise, specific, linear, and robust. nih.gov

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While Benzyl ethyl(piperidin-4-yl)carbamate itself may not be sufficiently volatile for direct GC analysis without derivatization, GC can be highly effective for detecting and quantifying volatile impurities that may be present from the synthesis process.

For instance, residual solvents or volatile starting materials could be monitored using a headspace GC method. In some cases, derivatization can be employed to make less volatile compounds amenable to GC analysis. For example, piperidine can be derivatized to make it suitable for detection by electron capture.

Potential applications of GC in the analysis of Benzyl ethyl(piperidin-4-yl)carbamate could include:

Residual Solvent Analysis: To ensure that levels of solvents used in the manufacturing process are below acceptable limits.

Analysis of Volatile Starting Materials: To confirm their absence in the final product.

Detection of Volatile Degradation Products: If any are formed during storage or under stress conditions.

The choice between HPLC and GC depends on the specific properties of the analyte and the impurities being targeted. For a comprehensive purity profile of Benzyl ethyl(piperidin-4-yl)carbamate, a combination of both techniques might be employed.

Computational Chemistry and Molecular Modeling Studies of Benzyl Ethyl Piperidin 4 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust platform for understanding the intrinsic characteristics of a compound at the atomic level.

Density Functional Theory (DFT) for Molecular Properties and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Benzyl (B1604629) ethyl(piperidin-4-yl)carbamate, DFT can be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties.

In studies of related "ethyl benzyl carbamates," DFT calculations with different functionals (e.g., B3LYP, BVP86, PBEPBE) and basis sets (e.g., 6-31+G(d), 6-311+G(d,p)) have been utilized to optimize molecular structures and compute atomic and molecular properties. scirp.org These calculations can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. For instance, in a study of ethyl benzyl carbamates, the calculated vibrational frequencies were compared with experimental data to ascertain the most accurate level of theory for predicting the compound's properties. scirp.orgresearchgate.net

Furthermore, DFT allows for the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

The distribution of electronic charge on the atoms of Benzyl ethyl(piperidin-4-yl)carbamate can also be visualized through molecular electrostatic potential (MEP) maps generated from DFT calculations. These maps are valuable for identifying the electrophilic and nucleophilic sites within the molecule, thereby predicting its interaction with other chemical species.

| Calculated Property | Significance for Benzyl ethyl(piperidin-4-yl)carbamate |

| Optimized Geometry | Provides the most stable 3D conformation of the molecule. |

| HOMO-LUMO Gap | Indicates the chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Can be compared with experimental IR and Raman spectra to validate the computational model. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like Benzyl ethyl(piperidin-4-yl)carbamate, MD simulations can provide detailed information about its conformational landscape and its interactions with potential biological targets.

By simulating the molecule's behavior in a solvated environment, MD can reveal the different conformations that the molecule can adopt and the transitions between them. This is particularly important for understanding how the molecule might bind to a receptor, as the binding-competent conformation may not be the lowest energy state in solution.

In the context of drug design, MD simulations are often used to refine the results of molecular docking. After docking a ligand to a protein, an MD simulation of the ligand-protein complex can be performed to assess the stability of the binding pose and to calculate the binding free energy. This provides a more dynamic and realistic picture of the ligand-target interaction than static docking alone. For example, MD simulations have been used to explore the binding of phenylalanine derivatives to the HIV-1 capsid, revealing how the ligand's conformation can change within the binding pocket. researchgate.net

In Silico Docking Studies with Hypothetical Biological Targets (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as Benzyl ethyl(piperidin-4-yl)carbamate, to a macromolecular target, typically a protein.

Given the structural motifs present in Benzyl ethyl(piperidin-4-yl)carbamate (a piperidine (B6355638) ring and a carbamate (B1207046) group), one could hypothesize its interaction with various biological targets where such fragments are known to bind. For instance, piperidine derivatives have been studied as inhibitors of various enzymes and receptors. nih.gov

In a typical in silico docking study, a 3D model of the target protein is used, and a library of ligands, or a single ligand like Benzyl ethyl(piperidin-4-yl)carbamate, is docked into the active site of the protein. The docking program then calculates the binding energy for different poses of the ligand, and the pose with the lowest energy is considered the most likely binding mode. For example, docking studies on ethyl piperidine-1-carboxylate derivatives against human acetylcholinesterase have been performed to predict their potential as inhibitors. acgpubs.orgacgpubs.org

These studies can provide valuable insights into the potential protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which can guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues (Non-Clinical Context)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For a class of compounds like piperidine carbamates, a QSAR model could be developed to predict their activity against a specific target. This would involve synthesizing a series of analogues of Benzyl ethyl(piperidin-4-yl)carbamate with variations in different parts of the molecule (e.g., substitutions on the benzyl ring or modifications of the ethyl group). The biological activity of these analogues would then be measured experimentally.

Subsequently, a variety of molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates. nih.gov Studies on other piperidine derivatives have successfully employed QSAR to understand the structural requirements for their biological activity. nih.govijprajournal.com

| QSAR Modeling Step | Description |

| Data Set Selection | A series of structurally related compounds with known biological activities. |

| Descriptor Calculation | Calculation of various physicochemical and structural properties for each compound. |

| Model Building | Using statistical methods to correlate descriptors with biological activity. |

| Model Validation | Assessing the predictive power of the model using internal and external validation techniques. |

| Prediction | Using the validated model to predict the activity of new compounds. |

Prediction of ADMET Properties for Chemical Probes (Theoretical, Non-Clinical)

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction models have become increasingly popular as they can provide rapid and cost-effective estimations of these properties, helping to identify potential liabilities before significant resources are invested. fiveable.me

For Benzyl ethyl(piperidin-4-yl)carbamate, various computational tools can be used to predict its ADMET profile. These tools use a combination of QSAR models and rule-based systems to estimate properties such as:

Absorption: Oral bioavailability, intestinal absorption, and permeability across the blood-brain barrier.

Distribution: Plasma protein binding and volume of distribution.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal or hepatic clearance pathways.

Toxicity: Prediction of potential toxicities such as mutagenicity, carcinogenicity, and cardiotoxicity.

Studies on other piperidine derivatives have demonstrated the utility of in silico ADMET prediction. For example, the ADMET profiles of piperidine-based inhibitors have been evaluated to assess their drug-like properties. researchgate.netnih.gov These predictions can guide the structural modification of Benzyl ethyl(piperidin-4-yl)carbamate to improve its pharmacokinetic and safety profiles.

| ADMET Property | Predicted Parameter |

| Absorption | Oral Bioavailability, Caco-2 Permeability |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding |

| Metabolism | Cytochrome P450 Inhibition/Induction |

| Excretion | Clearance Prediction |

| Toxicity | Ames Mutagenicity, hERG Inhibition |

Role As a Versatile Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in Benzyl (B1604629) ethyl(piperidin-4-yl)carbamate allows for its use in the synthesis of a variety of complex organic molecules. The secondary amine on the piperidine (B6355638) ring, once deprotected, serves as a key nucleophilic site for the introduction of diverse substituents. This reactivity is fundamental to its role as a versatile building block.

A notable application of this intermediate is in the synthesis of substituted benzamide (B126) compounds. In a documented synthetic route, tert-butyl 4-((benzyloxycarbonyl)(ethyl) amino)piperidine-1-carboxylate is deprotected using trifluoroacetic acid to yield Benzyl ethyl(piperidin-4-yl)carbamate trifluoroacetate. This intermediate is then reacted with a carboxylic acid to form a new amide bond, demonstrating a straightforward method for elaborating the piperidine core into more complex structures. rsc.org

The general principle of using N-substituted piperidines as scaffolds is well-established in organic synthesis. For instance, reductive amination of N-Boc-piperidin-4-one with various anilines followed by further modifications on the piperidine nitrogen showcases the flexibility of this core structure in generating a library of derivatives. nih.govwhiterose.ac.uk While not directly employing Benzyl ethyl(piperidin-4-yl)carbamate, these methodologies highlight the synthetic potential of the piperidine-4-amine framework for building complex molecules.

Contribution to the Assembly of Privileged Scaffolds and Ring Systems

The piperidine ring is a well-recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds, including numerous approved drugs. nih.gov This prevalence is due to its ability to adopt well-defined three-dimensional conformations and present substituents in specific spatial orientations, which is crucial for effective interaction with biological targets.

One important class of privileged structures derived from piperidine intermediates are spirocyclic piperidines. These are compounds where the piperidine ring is fused to another ring system at a single carbon atom, creating a rigid and structurally complex architecture. The synthesis of such spirocycles is of great interest in drug discovery. nih.govwhiterose.ac.uknih.gov Methodologies for constructing spirocyclic piperidines often involve the cyclization onto a pre-formed piperidine ring or the formation of the piperidine ring onto an existing carbocyclic or heterocyclic system. whiterose.ac.uk For example, radical hydroarylation has been employed to construct spirocyclic piperidines from linear aryl halide precursors. nih.gov While direct examples using Benzyl ethyl(piperidin-4-yl)carbamate are not explicitly detailed, the underlying piperidine framework is central to these advanced molecular designs. The functional handles present in Benzyl ethyl(piperidin-4-yl)carbamate make it a potential starting material for the assembly of such intricate ring systems.

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis and drug discovery. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that allow for the rapid generation of molecular diversity. wikipedia.orgwikipedia.orgnih.gov

The Ugi four-component reaction (Ugi-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.orgtechniques-ingenieur.fr The secondary amine present in deprotected Benzyl ethyl(piperidin-4-yl)carbamate makes it a suitable component for the Ugi reaction. This would allow for the direct incorporation of the piperidine-4-yl-carbamate moiety into a larger, more complex scaffold in a single step. The use of secondary amines in Ugi-type reactions has been documented, expanding the scope and diversity of the products that can be generated. organic-chemistry.org For instance, novel lipophilic polyamines have been synthesized via an N-split Ugi reaction involving secondary diamines. nih.gov

Similarly, the Passerini reaction, which combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide, could potentially be adapted to involve intermediates derived from Benzyl ethyl(piperidin-4-yl)carbamate. wikipedia.orgnih.govyoutube.com The versatility of these MCRs provides a strategic advantage for creating libraries of complex molecules based on the piperidine scaffold for screening in drug discovery programs.

Precursor for Advanced Pharmaceutical Intermediates (Non-Clinical Use)

Benzyl ethyl(piperidin-4-yl)carbamate serves as a valuable precursor for advanced pharmaceutical intermediates intended for non-clinical research and development. Its utility is exemplified in the synthesis of modulators for biological targets such as G-protein coupled receptors (GPCRs) and kinases, which are important classes of drug targets. scienceopen.comnih.goved.ac.ukacs.orgnih.govnih.govresearchgate.net

As previously mentioned, a key application of this intermediate is in the synthesis of substituted benzamides. rsc.org These types of molecules are often investigated as ligands for various receptors. The piperidine moiety can play a crucial role in the binding of a ligand to its target. For example, in the context of kinase inhibitors, the nitrogen atom of a piperidine ring can form critical hydrogen bond interactions with the hinge region of the kinase domain. scienceopen.com

The synthesis of fentanyl and its analogs provides another illustration of how piperidine-based intermediates are elaborated into potent pharmaceutical compounds. The core synthesis often involves the construction of a substituted piperidine ring, which is then further functionalized. whiterose.ac.uk Although a different synthetic pathway, it underscores the importance of piperidine building blocks in the generation of complex and biologically active molecules. The structural features of Benzyl ethyl(piperidin-4-yl)carbamate make it an attractive starting point for the synthesis of novel compounds to be evaluated in non-clinical studies for a wide range of therapeutic areas.

Investigation of Biological Activities and Molecular Interactions in Vitro and Non Clinical Focus

Enzyme Inhibition Studies (e.g., Hydrolases, Ligases) in Cell-Free Systems

Derivatives of piperidine (B6355638) carbamate (B1207046) have been identified as potent inhibitors of various enzymes, particularly hydrolases.

Specifically, piperidine and piperazine (B1678402) carbamates are recognized as a "privileged chemical scaffold" for creating covalent inhibitors of endocannabinoid hydrolases. nih.gov These compounds have been shown to effectively inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), two key enzymes in the endocannabinoid system. nih.govnih.gov The inhibitory mechanism involves the carbamoylation of the catalytic serine residue within the enzyme's active site. nih.gov

Studies on related N-benzylpiperidine derivatives have also demonstrated inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov For instance, certain N-benzylpiperidine carboxamide derivatives have shown potent inhibition of AChE with IC50 values in the nanomolar range. nih.gov The replacement of a methyl group with a larger benzyl (B1604629) group in some carbamate structures has been observed to lead to favorable interactions with aromatic residues in the active sites of these enzymes. researchgate.net

Table 1: Enzyme Inhibition by Piperidine Carbamate Derivatives

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| N-benzylpiperidine carboxamides | Acetylcholinesterase (AChE) | 0.03 ± 0.07 µM | nih.gov |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | 5.7 nM | nih.gov |

| Piperidine carbamates | Fatty Acid Amide Hydrolase (FAAH) | Varies with substitution | nih.gov |

| Piperidine carbamates | Monoacylglycerol Lipase (MAGL) | Varies with substitution | researchgate.net |

Receptor Binding and Ligand Affinity Assays (In Vitro)

In vitro assays have revealed that N-benzylpiperidine moieties, a core component of the compound , exhibit high affinity for sigma receptors (σRs). nih.gov These receptors are implicated in various neurological processes and are considered targets for therapeutic development.

One study identified a polyfunctionalized pyridine (B92270) derivative containing a 1-benzylpiperidin-4-yl moiety with a high affinity for the human σ1 receptor (hσ1R), showing a Ki value of 1.45 nM and 290-fold selectivity over the σ2R subtype. nih.gov Molecular docking studies suggest that the N-benzyl-piperidinium system binds within a pocket formed by several key amino acid residues. nih.gov The length of the linker between the N-benzylpiperidine group and other parts of the molecule plays a crucial role in determining the affinity for the σ1R. nih.gov

Table 2: Sigma Receptor Binding Affinity of N-Benzylpiperidine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 ± 0.43 nM | nih.gov |

| 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 2.97 ± 0.22 nM | nih.gov |

| 2-{[4-(1-benzylpiperidin-4-yl)butyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 3.97 ± 0.66 nM | nih.gov |

Modulation of Cellular Pathways in Non-Human Cell Lines

The carbamate moiety, present in benzyl ethyl(piperidin-4-yl)carbamate, has been incorporated into molecules designed to have anticancer properties. nih.gov Carbamate derivatives of the natural product Melampomagnolide B have demonstrated the ability to inhibit the growth of various human cancer cell lines. nih.gov The proposed mechanism for some of these related compounds involves the inhibition of the NF-κB transcription factor complex, which leads to the downregulation of anti-apoptotic genes and promotes apoptosis. nih.gov

Furthermore, research on quinolinequinones linked to piperazine has shown that these compounds can inhibit cancer cell proliferation through cell cycle arrest. nih.gov While not directly involving benzyl ethyl(piperidin-4-yl)carbamate, this highlights a potential mechanism for structurally related compounds.

Structure-Activity Relationship (SAR) Studies for Biological Probes

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of piperidine derivatives. For N-benzyl-4,4-disubstituted piperidines, which act as influenza A virus fusion inhibitors, SAR studies have been conducted by synthesizing a diverse library of analogues. nih.govresearchgate.net These studies have helped in identifying the key structural features responsible for their antiviral potency.

In the context of acetylcholinesterase inhibitors, SAR studies on 1-benzylpiperidine (B1218667) derivatives have shown that rigid analogues often exhibit more potent activity. nih.govresearchgate.netacs.org For instance, replacing a flexible side chain with a more rigid indanone moiety can be done without a significant loss of potency. nih.gov The nature and position of substituents on the benzyl and piperidine rings are critical in determining the inhibitory activity and selectivity. nih.govnih.govresearchgate.net

Mechanism of Action Elucidation at the Molecular Level (Non-Clinical)

At the molecular level, N-benzyl-4,4-disubstituted piperidines have been identified as inhibitors of the influenza virus hemagglutinin (HA). nih.govresearchgate.net Their mechanism of action involves inhibiting the low pH-induced membrane fusion process mediated by HA. researchgate.net Computational studies have pinpointed a novel binding site located at the bottom of the HA2 stem, near the fusion peptide. researchgate.net The binding is characterized by direct π-stacking interactions between the N-benzylpiperidine moiety and specific amino acid residues of the fusion peptide, along with a salt bridge formation. researchgate.net

For carbamate inhibitors of hydrolases like FAAH, the mechanism involves the covalent modification of the enzyme's active site. nih.gov The carbamate group acts as a reactive moiety that acylates the catalytic serine residue, thereby inactivating the enzyme. nih.gov

Antiviral Activity in Cell-Based Assays (e.g., H1N1)

A significant area of investigation for N-benzylpiperidine derivatives has been their antiviral activity, particularly against the influenza A H1N1 subtype. nih.govresearchgate.net Several N-benzyl-4,4-disubstituted piperidines have demonstrated potent anti-influenza activity in the low micromolar range in cell-based assays. researchgate.net These compounds act as fusion inhibitors, preventing the virus from entering host cells. nih.gov

Table 3: Anti-Influenza (H1N1) Activity of N-Benzylpiperidine Derivatives

| Compound Class | Virus Strain | Assay Type | Activity | Reference |

|---|---|---|---|---|

| N-benzyl-4,4-disubstituted piperidines | Influenza A/H1N1 | Antiviral Assay | Low µM activity | researchgate.net |

Anti-Cancer Activity in Cell Lines (e.g., Prostate Cancer Cell Lines)

In a different study, new derivatives of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate were synthesized and showed interesting cytotoxic potential against several leukemia cell lines. nih.gov Carbamate derivatives have also been explored for their anti-cancer properties, with some analogs showing potent growth inhibition against a variety of hematological and solid tumor cell lines. nih.gov For instance, certain N-benzyl sulfonamides have shown selective activity toward pancreatic cancer cell lines. researchgate.net

Future Research Directions and Unexplored Avenues for Benzyl Ethyl Piperidin 4 Yl Carbamate Research

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and development of new molecules. For Benzyl (B1604629) ethyl(piperidin-4-yl)carbamate and its derivatives, AI and machine learning (ML) offer powerful tools to accelerate research and uncover novel applications.

Generative AI models can be employed to design novel inhibitors based on the carbamate (B1207046) scaffold. These models can explore vast chemical spaces to propose new structures with potentially improved biological activity and pharmacokinetic properties. By combining generative AI with structure-based drug design, the discovery of potent and selective inhibitors targeting specific biological pathways can be significantly accelerated.

Novel Applications Beyond Traditional Medicinal Chemistry (e.g., Materials Science, Catalysis)

While the primary focus for piperidine-containing compounds has been in medicinal chemistry, the unique structural features of Benzyl ethyl(piperidin-4-yl)carbamate suggest potential applications in other scientific domains, such as materials science and catalysis.

Materials Science: The piperidine (B6355638) moiety can be incorporated into polymer backbones to develop advanced materials with tailored properties. The carbamate linkage offers specific hydrogen bonding capabilities that could influence the mechanical and thermal properties of these materials. Potential applications could include the development of novel coatings, and specialized diagnostic tools. The ability to functionalize the piperidine ring and the benzyl group opens up possibilities for creating cross-linked polymers with tunable characteristics.